Niflumic acid

概要

説明

ニフルミン酸は、非ステロイド性抗炎症薬(NSAID)であり、関節リウマチ、変形性関節症、術後炎症、外傷など、急性および慢性の炎症性疾患に関連する炎症、痛み、および浮腫を軽減するために主に使用されます . それはシクロオキシゲナーゼ-2阻害剤に分類され、カルシウム活性化塩化物チャネルを阻害することも知られています .

2. 製法

合成経路と反応条件: ニフルミン酸は、2-クロロニコチン酸と3-トリフルオロメチルアニリンの反応によって合成できます . 別の方法には、2-アミノニコチン酸と1-ブロモ-3-トリフルオロメチルベンゼンとの反応が含まれます . これらの反応は通常、所望の生成物を適切に形成するために、制御された条件を必要とします。

工業生産方法: 工業環境では、ニフルミン酸は、12.5グラムのニフルミン酸と25グラムのポリビニルピロリドンK-30、および515グラムのポリエチレングリコール400を混合することによって調製できます。 この混合物は次に95°Cに加熱され、7.5グラムのジエタノールアミンを加えることで完全に溶解されます .

準備方法

Synthetic Routes and Reaction Conditions: Niflumic acid can be synthesized through the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline . Another method involves the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene . These reactions typically require controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing 12.5 grams of this compound with 25 grams of polyvinylpyrrolidone K-30 and 515 grams of polyethylene glycol 400. This mixture is then heated to 95°C and dissolved completely by adding 7.5 grams of diethanolamine .

化学反応の分析

反応の種類: ニフルミン酸は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな誘導体を形成できます。

還元: 還元反応は、その官能基を変更できます。

置換: ニフルミン酸は、特にその芳香環とカルボン酸基に関与する置換反応に参加できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化剤、ニトロ化剤、スルホン化剤を制御された条件下で使用できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなニフルミン酸誘導体があり、それらは異なる薬理学的特性と用途を持つ可能性があります。

4. 科学研究の用途

ニフルミン酸は、幅広い科学研究の用途を持っています。

化学: それは、新しい化合物を合成するためのさまざまな化学反応における試薬として使用されます。

生物学: ニフルミン酸は、実験生物学において、塩化物チャネルを阻害し、その機能を研究するために使用されます.

科学的研究の応用

Pain Management

Niflumic acid has been evaluated for its efficacy in treating pain and inflammation associated with conditions like acute pharyngitis and osteoarthritis. A double-blind, placebo-controlled study involving 231 patients demonstrated that this compound, when combined with standard antibiotic therapy, significantly accelerated the resolution of symptoms such as fever, pain, and dysphagia compared to placebo .

In another trial involving 100 patients with osteoarthrosis, this compound showed significant improvements in pain and joint mobility over an eight-week period while exhibiting the least side effects among the treatments compared .

| Study Focus | Participants | Treatment Duration | Key Findings |

|---|---|---|---|

| Acute Pharyngitis | 231 | 4-5 days | Faster symptom resolution with this compound |

| Osteoarthrosis | 100 | 8 weeks | Significant pain relief; fewer side effects |

Ion Channel Modulation

This compound acts as an inhibitor of glycine receptors (GlyRs), which are crucial for neurotransmission in the central nervous system. Studies have shown that this compound inhibits both homomeric and heteromeric GlyRs in human and zebrafish models . The half-maximal inhibitory concentration (IC50) values indicate that this compound is less potent than other inhibitors like strychnine but still plays a significant role in modulating synaptic transmission.

GABA Receptor Interaction

Research indicates that this compound also functions as a γ-aminobutyric acid receptor antagonist, providing neuroprotective effects by blocking chloride ion channels and potentially reducing excitotoxicity in neuronal cells . This mechanism underlines its relevance in neuropathic pain models.

Respiratory Applications

This compound has shown promise in treating airway conditions. In a rat model of steroid-induced pneumocystis pneumonia, administration of this compound resulted in significant reductions in mucus production and improved survival rates . This suggests its potential role as a therapeutic agent in respiratory diseases characterized by mucus hypersecretion.

Enzyme Inhibition

Recent studies have characterized this compound as a selective inhibitor of certain UDP-glucuronosyltransferase enzymes, particularly UGT1A9. At low concentrations (2.5 μM), it effectively inhibits UGT1A9 activity while having minimal effects on other UGT enzymes . This selectivity can be leveraged for drug metabolism studies and understanding drug interactions.

Neuropathic Pain Model

In a chronic constriction injury model of neuropathic pain, this compound treatment was associated with reduced pain responses and alterations in GABAergic signaling pathways, indicating its potential as an analgesic agent .

Antimicrobial Synergy

A study explored the use of this compound alongside antibiotics for bacterial infections, highlighting its ability to enhance the efficacy of standard treatments by alleviating inflammation and pain associated with infections .

作用機序

ニフルミン酸は、主にシクロオキシゲナーゼ-2(COX-2)とホスホリパーゼA2を阻害することによって作用し、これらは炎症性プロスタグランジンの合成に関与する酵素です . これらの酵素を阻害することによって、ニフルミン酸は炎症と痛みを軽減します。 さらに、それはカルシウム活性化塩化物チャネルブロッカーとして作用し、その抗炎症および鎮痛特性にさらに貢献します .

類似化合物:

モルニフルメート: ニフルミン酸のエステルであり、類似の抗炎症および鎮痛特性を持っていますが、胃の刺激が減少しています.

フルフェナム酸: 作用機序が類似しているが、薬物動態特性が異なる別のNSAIDです。

メクロフェナム酸: 抗炎症効果においてニフルミン酸に似ていますが、化学構造が異なります。

独自性: ニフルミン酸は、COX-2阻害剤とカルシウム活性化塩化物チャネルブロッカーの二重作用を持つ点が特徴です。 この機構の組み合わせにより、炎症と痛みを軽減する上で特に効果的であり、追加の薬理学的効果も提供します .

類似化合物との比較

Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties but with reduced gastric irritation.

Flufenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.

Meclofenamic Acid: Similar to this compound in its anti-inflammatory effects but with a different chemical structure.

Uniqueness: this compound is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .

生物活性

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its diverse biological activities, particularly in cancer therapy and respiratory diseases. This article explores the biological activity of NFA, detailing its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : NFA has been shown to inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC). It affects the mitogen-activated protein kinase (MAPK) pathway, particularly inhibiting early response kinases (ERK1/2), leading to reduced cell growth and increased apoptosis in cancer cells .

- Regulation of MMP Activity : NFA significantly decreases the activity of matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer cell migration and invasion. This inhibition contributes to its anti-tumor effects by reducing the metastatic potential of cancer cells .

- Airway Mucus Regulation : In respiratory models, NFA has been identified as a potent blocker of chloride channels (CLCA1), effectively reducing mucus overproduction in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This mechanism helps alleviate airway hyperresponsiveness and improve lung function .

Antitumor Activity

A study investigating the effects of NFA on CNE-2Z nasopharyngeal carcinoma cells demonstrated that:

- Cell Proliferation Inhibition : NFA treatment resulted in significant inhibition of cell proliferation in a concentration-dependent manner, with an IC50 value of approximately 83.7 μM at 72 hours .

- Apoptosis Induction : The drug induced apoptotic cell death by activating caspases 3 and 9, contributing to its anticancer properties.

- Migration and Invasion Suppression : The migration and invasion capabilities of CNE-2Z cells were notably decreased upon NFA treatment, with significant reductions observed at concentrations as low as 50 μM .

Effects on Airway Diseases

In a rat model of steroid-induced pneumocystis pneumonia, NFA demonstrated:

- Reduction in Mucus Production : Administration of NFA led to a significant decrease in mucus production markers such as MUC5AC and mCLCA3, which are associated with airway hypersecretion .

- Improved Survival Rates : The study reported enhanced survival rates in rats treated with NFA compared to controls, highlighting its potential as an adjunctive therapy in treating steroid-resistant mucus conditions .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Nasopharyngeal Carcinoma :

- Respiratory Conditions :

特性

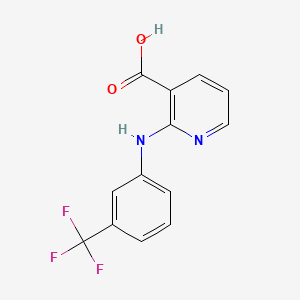

IUPAC Name |

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023368 | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.83e-02 g/L | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4394-00-7 | |

| Record name | Niflumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niflumic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niflumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niflumic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does niflumic acid affect calcium-activated chloride channels (CaCCs)?

A: this compound acts as an open-channel blocker of CaCCs, effectively reducing chloride ion (Cl-) permeability across the cell membrane. [, ] This blockade can lead to diverse downstream effects depending on the cell type and specific CaCC subtype involved.

Q2: Can you provide specific examples of this compound's impact on different cell types?

A: Certainly. In vascular smooth muscle cells, this compound inhibits noradrenaline-induced contractions, likely by blocking CaCCs and consequently reducing calcium influx through voltage-gated calcium channels. [] In the human osteoblast-like cell line MG-63, this compound stimulates large-conductance Ca2+-activated K+ (BKCa) channels, potentially influencing osteoblastic function. []

Q3: How does the effect of this compound on potassium channels differ from its action on CaCCs?

A: this compound's interaction with potassium channels is complex. In rabbit portal vein smooth muscle cells, while it inhibits calcium-activated potassium currents (IK(Ca)) at lower concentrations, it can directly evoke an outward current resembling IK(Ca) at higher concentrations. []

Q4: Does this compound influence glutamate transporter activity?

A: Research indicates that this compound can enhance substrate-gated currents mediated by the glutamate transporter EAAT4, suggesting a potential modulatory role in glutamate transport. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H9F3N2O2, and its molecular weight is 282.21 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, UV-Vis spectrophotometry has been utilized to analyze this compound concentrations in biological samples. [] Additionally, techniques like 1H-NMR and 13C-NMR spectroscopy have been employed to confirm the structure of this compound and its prodrugs. [, ]

Q7: What is known about the absorption and distribution of this compound?

A: this compound is rapidly absorbed after oral administration, reaching peak plasma levels within 2–3 hours. [] It demonstrates a good affinity for synovial tissue, achieving concentrations comparable to plasma levels. [] Interestingly, this compound exhibits significant placental transfer, raising concerns about potential fetal exposure. []

Q8: What are the primary metabolic pathways of this compound?

A: this compound undergoes extensive metabolism, primarily in the liver. [, ] Major metabolic routes include glucuronidation and hydroxylation, leading to the formation of metabolites such as this compound glucuronide, 4'-hydroxythis compound, and 5-hydroxythis compound. []

Q9: How is this compound eliminated from the body?

A: Following metabolism, this compound and its metabolites are excreted through both urine and feces, with the specific proportions varying between species. [] In humans, a significant portion of the administered dose is eliminated within the first 48 hours. []

Q10: What in vitro models have been used to study the effects of this compound?

A10: Researchers have employed a variety of in vitro models, including:

- Cell lines: Human osteosarcoma cells (MG63) [], human bronchial epithelial cells (NCI-H292) [], and rat pituitary cells (AtT-20) []

- Isolated tissues: Rat aorta [], frog skeletal muscle sarcoplasmic reticulum vesicles [], and bovine retinal pigment epithelium-choroid explants []

Q11: What about in vivo studies? What animal models have been employed?

A11: In vivo studies have been conducted in various animal models, including:

- Rats: Carrageenan-induced paw edema model for anti-inflammatory activity [, ], thermal injury model to study lymphocyte responsiveness [, ], and spontaneously hypertensive rats (SHR) to investigate effects on ventricular arrhythmias. []

Q12: Has this compound been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to evaluate this compound's efficacy in conditions like rheumatoid arthritis [, ] and acute tendinitis. []

Q13: What are the known toxicological concerns associated with this compound?

A: Like many NSAIDs, this compound can cause gastrointestinal side effects, including ulcers. [] Its use during pregnancy raises concerns due to potential fetal and neonatal adverse effects, particularly renal issues. []

Q14: Have any specific drug delivery strategies been explored for this compound?

A: Yes, researchers have investigated prodrug approaches and novel formulations to enhance this compound's therapeutic profile. For instance, morpholinoalkyl ester prodrugs have been synthesized to potentially improve solubility and reduce gastrointestinal irritation. [] Additionally, sustained-release niosomal dispersions of this compound have been developed, aiming to achieve localized effects and improve patient compliance. []

Q15: What analytical techniques are commonly used for this compound analysis?

A15: Various analytical methods are employed for this compound quantification, including:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection, is widely used for the simultaneous determination of this compound and its metabolites in biological samples like plasma. []

- UV-Vis spectrophotometry: This method, often combined with extraction techniques like ion-pair-based vortex-assisted dispersive liquid-liquid microextraction, offers a simple and cost-effective approach for this compound analysis in milk and plasma samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。